N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide
Description
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is a complex acetamide derivative characterized by a phenyl group substituted at the 3-position with a 3-acetyl-2-oxopiperidin-1-yl moiety. The piperidinone ring introduces both a ketone and an acetyl group, which may influence hydrogen-bonding interactions, solubility, and biological activity.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[3-(3-acetyl-2-oxopiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)14-7-4-8-17(15(14)20)13-6-3-5-12(9-13)16-11(2)19/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,16,19) |
InChI Key |
SFBBZHJYRRKXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide typically involves the reaction of 3-acetyl-2-oxopiperidine with an appropriate phenylacetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural analogs and their distinctions from N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide:
Spectroscopic and Physicochemical Properties
- NMR Data: Piperidinone-containing analogs (e.g., tetrahydrocarbazole derivatives) show distinct carbonyl signals (δ 170–180 ppm in 13C NMR) due to the acetyl and ketone groups . Thienylacetamides exhibit aromatic proton signals near δ 7–8 ppm in 1H NMR .
- Solubility: The piperidinone ring may enhance water solubility compared to purely aromatic analogs (e.g., N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide, logP = 0.88) .
- Thermal Stability : Melting points for similar acetamides range from 120–250°C, depending on substituent bulkiness .
Critical Analysis of Divergent Evidence
- Contradictions in Reactivity : emphasizes palladium-catalyzed coupling for acetamide synthesis, while uses simpler nucleophilic acylations. The choice of method depends on substituent compatibility.
- Biological Targets : Tetrahydrocarbazole derivatives () and pyrazine-sulfamoyl compounds () target entirely different pathways, underscoring the diversity of acetamide applications.
Biological Activity
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Structural Characteristics
This compound is characterized by the presence of a piperidine ring, an acetyl group, and a phenyl moiety. The molecular formula is , with a molecular weight of approximately 270.33 g/mol. Its structure suggests potential interactions with various biological targets, which may be exploited for therapeutic applications.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The acetyl group may enhance its lipophilicity, facilitating better membrane permeability and target engagement.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic processes, potentially affecting their activity and leading to altered cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. Below is a summary of relevant findings:
| Study Reference | Compound Studied | Biological Activity | Key Findings |
|---|---|---|---|
| 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide | Enzyme interaction | Exhibited significant enzyme inhibition through covalent bonding with active site residues. | |
| N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide | Antiviral properties | Showed antiviral activity against SARS-CoV-2 in vitro assays, suggesting potential therapeutic applications. | |
| This compound | Anticancer effects | Demonstrated cytotoxic effects on pancreatic cancer cells, warranting further investigation into its mechanisms. |
Pharmacological Potential
The pharmacological potential of this compound is being actively researched. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting various diseases, including cancer and viral infections. The ongoing studies aim to elucidate its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
